

Vermeidung von Lufteinschlüssen in Polyvinylbutyral-Filmen

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vinylbutyraldehydlosung

Cat. No.: B15481046

[Get Quote](#)

Technisches Support-Center: Vermeidung von Lufteinschlüssen in Polyvinylbutyral (PVB)-Filmen

Dieses Support-Center bietet Forschern, Wissenschaftlern und Fachleuten aus der Arzneimittelentwicklung technische Anleitungen und Antworten auf häufig gestellte Fragen zur Vermeidung von Lufteinschlüssen in Polyvinylbutyral (PVB)-Filmen während experimenteller Prozesse.

Inhaltsverzeichnis

- Häufig gestellte Fragen (FAQs)
- Anleitung zur Fehlerbehebung
- Quantitative Daten und Verarbeitungsparameter
- Experimentelle Protokolle
- Diagramme

Häufig gestellte Fragen (FAQs)

F1: Was sind die häufigsten Ursachen für Lufteinschlüsse in PVB-Filmen?

A1: Lufteinschlüsse, oft als Blasen sichtbar, entstehen typischerweise durch eingeschlossene Luft, die während des Laminierungsprozesses nicht vollständig entfernt wird.[1] Die Hauptursachen sind:

- Feuchtigkeit: PVB-Folien sind hygroskopisch, das heißt, sie ziehen Feuchtigkeit aus der Umgebung an.[2][3][4] Diese Feuchtigkeit kann während des Erhitzens im Autoklaven verdampfen und Blasen bilden.[1]
- Unzureichende Entlüftung: Wenn die Luft zwischen den Glasschichten und der PVB-Folie vor dem Autoklavenprozess nicht ordnungsgemäß entfernt wird, kann sie eingeschlossen bleiben.[1]
- Verunreinigungen: Staub, Öl oder Reinigungsmittelrückstände auf der Glasoberfläche können die Haftung der PVB-Folie beeinträchtigen und Lufteinschlüsse verursachen.[5][6]
- Falsche Prozessparameter: Eine zu hohe Temperatur im Vorverbund kann die Folie zu klebrig machen, was das Entweichen der Luft behindert.[1] Auch falsche Temperatur- und Druckzyklen im Autoklaven können zu Blasenbildung führen.[6][7]
- Oberflächenunebenheiten: Besonders bei vorgespanntem Glas können Welligkeiten dazu führen, dass sich die Ränder zu früh versiegeln und Luft einschließen.[1]

F2: Wie beeinflusst die Lagerung von PVB-Folien die Blasenbildung?

A2: Die richtige Lagerung ist entscheidend, um die Feuchtigkeitsaufnahme zu minimieren. PVB-Folien sollten in einer klimatisierten Umgebung mit einer relativen Luftfeuchtigkeit von 25-30 % und bei einer Temperatur von etwa 18-22 °C gelagert werden.[1][8] Gekühlte Lagerung zwischen 2 und 10 °C kann ebenfalls das "Blocking" (Verkleben der Folie auf der Rolle) verhindern.[9] Eine unsachgemäße Lagerung führt zu einer erhöhten Feuchtigkeitsaufnahme, die eine Hauptursache für Blasen ist.[1][8]

F3: Kann die Reinigung der Substratoberfläche Lufteinschlüsse verhindern?

A3: Ja, eine sorgfältige Reinigung ist unerlässlich. Die zu laminierenden Oberflächen müssen vollständig sauber, trocken und frei von Staub, Öl, Fingerabdrücken oder anderen Rückständen sein.[5][10] Verunreinigungen können die Haftung zwischen PVB und dem

Substrat erheblich verringern und als Keimbildungsstellen für Luftblasen dienen.[5][6] Es wird empfohlen, die letzte Reinigungsstufe mit demineralisiertem Wasser durchzuführen.

F4: Welche Rolle spielt der Autoklav-Prozess bei der Vermeidung von Luftblasen?

A4: Der Autoklav-Prozess ist der letzte und entscheidende Schritt, um verbleibende Restluft zu entfernen und eine dauerhafte Verbindung herzustellen.[11] Unter hohem Druck (ca. 12-14 bar) und hoher Temperatur (ca. 135-145 °C) wird die verbleibende Luft in der PVB-Folie gelöst (absorbiert).[7][11][12] Ein korrekt geführter Zyklus mit angemessenen Aufheiz-, Halte- und Abkühlphasen ist entscheidend. Ein zu schneller Druckabfall bei noch zu hoher Temperatur kann zur Bildung von Blasen, insbesondere im Kantenbereich, führen.[1]

F5: Gibt es verschiedene Methoden zur Entlüftung vor dem Autoklavieren?

A5: Ja, die beiden gängigsten Methoden sind das Walzen (Nip-Rolling) und die Vakuumentlüftung.

- Walzen: Hierbei wird das Glas-PVB-Sandwich durch eine Walzenpresse geführt, um die Luft mechanisch herauszudrücken.[11]
- Vakuumentlüftung: Bei diesem Verfahren wird der Verbund in einem Vakuumbbeutel platziert und die Luft vor dem Erhitzen evakuiert. Dieser Prozess dauert in der Regel mindestens 10 Minuten. Die Vakuumentlüftung führt oft zu klareren Vorlaminaten.[7]

Anleitung zur Fehlerbehebung

Diese Anleitung hilft Ihnen, die Ursache von Lufteinschlüssen systematisch zu identifizieren und zu beheben.

Problem	Mögliche Ursache	Lösungsvorschlag
Große, unregelmäßige Blasen in der Mitte	Unzureichende Entlüftung im Vorverbund.	- Prozessparameter im Vorverbund (Druck, Geschwindigkeit) optimieren.- Vakuumentlüftungsmethode auf Lecks und ausreichende Dauer überprüfen.[7]
Kleine, gleichmäßig verteilte Blasen ("Orangenhaut")	Oberflächenrauheit der PVB-Folie; unzureichender Materialfluss während des Entlüftens.	- Einen anderen PVB-Folientyp mit geringerer Oberflächenrauheit in Betracht ziehen.[7]- Temperatur im Vorverbund leicht erhöhen, um den Fluss zu verbessern, ohne die Folie zu klebrig zu machen.
Blasenbildung am Rand des Laminats	- Zu schnelle Abkühlung oder zu früher Druckabfall im Autoklaven.[1]- Feuchtigkeitseintritt von den Kanten.[2][3]	- Abkühlkurve im Autoklaven anpassen; sicherstellen, dass der Druck erst bei einer Glasktemperatur unter 40 °C vollständig abgelassen wird. [7]- Kanten des Laminats ordnungsgemäß versiegeln, falls sie Feuchtigkeit ausgesetzt sind.
Längliche Blasen oder "Würmer"	Falten in der PVB-Folie, die während des Zuschneidens oder der Handhabung entstanden sind.	- Sicherstellen, dass die PVB-Folie flach und ohne Spannung liegt.- Scharfe Klingen zum Schneiden der Folie verwenden, um Spannungen zu vermeiden.[7]

Blasen in der Nähe von Einschlüssen (z.B. Drähte, Sensoren)	Lufteinschluss um das eingebettete Objekt herum.	- Sorgfältige manuelle Entlüftung um das Objekt herum.- Verwendung einer dickeren oder mehrlagigen PVB-Folie, um Unebenheiten besser auszugleichen.[1]
Generelle, feine Blasenbildung	Hoher Feuchtigkeitsgehalt in der PVB-Folie oder im Verarbeitungsraum.[1]	- Relative Luftfeuchtigkeit im Verarbeitungsraum auf unter 30 % kontrollieren.[8]- Nur ordnungsgemäß gelagerte, trockene PVB-Folien verwenden.[5]- Überprüfen, ob die Glasoberflächen vor dem Laminieren vollständig trocken sind.[5]

Quantitative Daten und Verarbeitungsparameter

Die folgenden Tabellen fassen wichtige Parameter für die Verarbeitung von PVB-Folien zusammen. Die Werte sind Richtwerte und müssen möglicherweise für spezifische Anwendungen und Geräte angepasst werden.

Tabelle 1: Umgebungsbedingungen für Lagerung und Verarbeitung

Parameter	Empfohlener Wert	Begründung
Lagertemperatur	18 - 22 °C	Verhindert das Verkleben der Folie und erhält die Dimensionsstabilität. [1]
Gekühlte Lagerung	2 - 10 °C	Alternative zur Vermeidung von "Blocking" bei Langzeitlagerung. [9]
Relative Luftfeuchtigkeit	25 - 30 %	Minimiert die Feuchtigkeitsaufnahme der hygroskopischen PVB-Folie. [1] [8]

Tabelle 2: Parameter für den Autoklav-Prozess

Parameter	Typischer Wert	Anmerkungen
Haltetemperatur	135 - 145 °C	Gewährleistet eine vollständige Haftung und Lösung der Restluft.[7]
Haltedruck	12 - 14 bar	Notwendig, um die Restluft in der PVB-Matrix zu lösen.[7][11]
Aufheizrate	Variabel	Abhängig von der Dicke des Glasaufbaus und der Beladung des Autoklaven.
Haltezeit	Variabel	Typischerweise 30-60 Minuten, abhängig von der Komplexität des Laminats.
Abkühlrate	Kontrolliert	Langsam, um thermische Spannungen zu vermeiden.
Druckablass	Bei < 40 °C Oberflächentemperatur	Verhindert die Rückbildung von Blasen aus der gelösten Luft.[1][7]

Experimentelle Protokolle

Protokoll: Herstellung eines blasenfreien PVB-Laminats mittels Vakuumentlüftung und Autoklav-Prozess

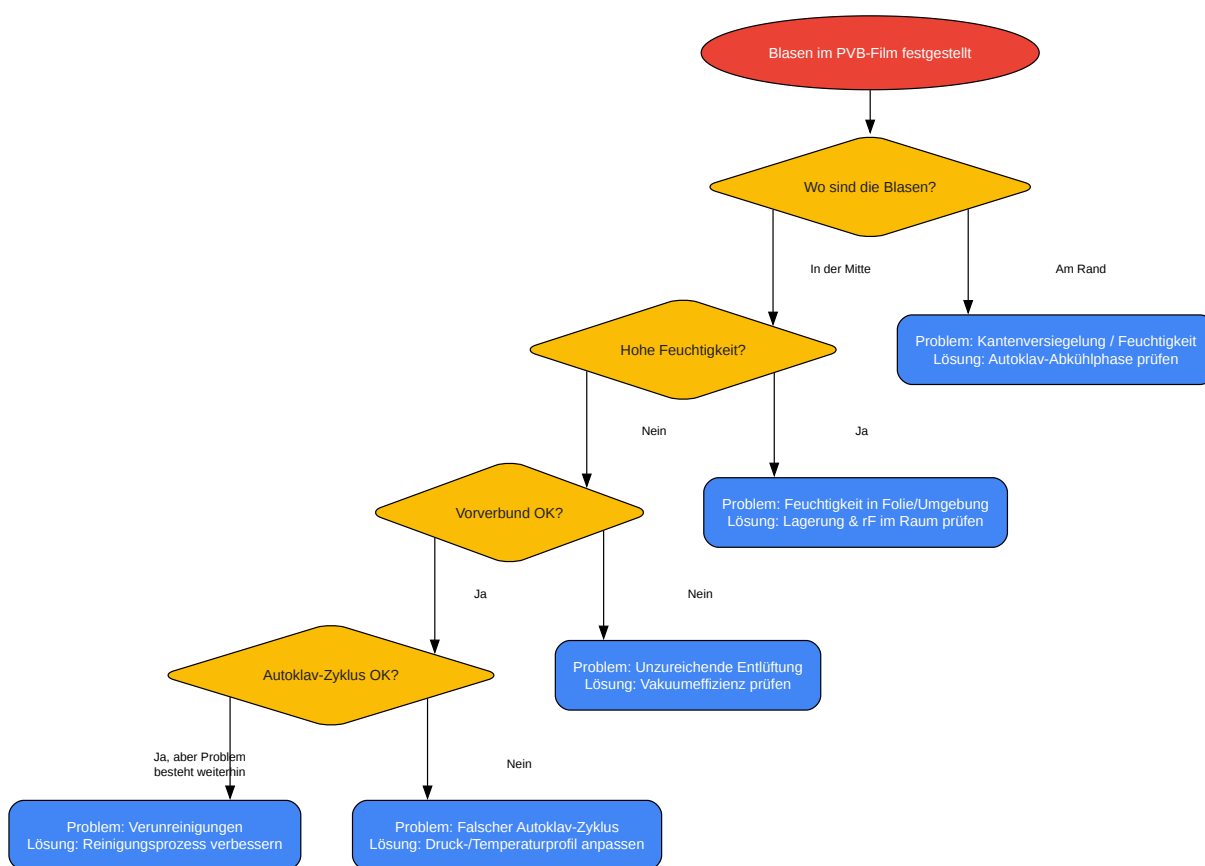
- Vorbereitung der Materialien und Umgebung:
 - Stellen Sie sicher, dass der Verarbeitungsraum die empfohlenen klimatischen Bedingungen erfüllt (18-22 °C, 25-30 % rF).[1]
 - Entnehmen Sie die PVB-Folie aus der gekühlten Lagerung und lassen Sie sie in der ungeöffneten, feuchtigkeitsdichten Verpackung für mindestens 24 Stunden auf Raumtemperatur akklimatisieren.[9]

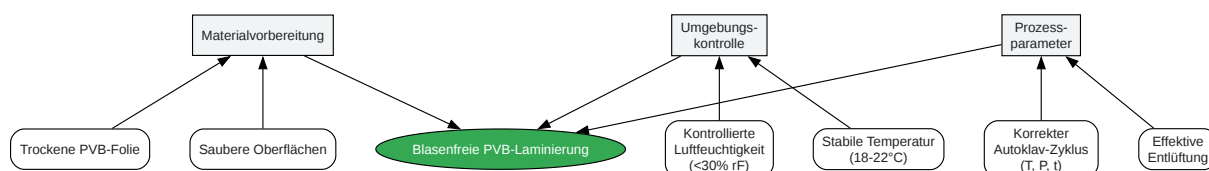
- Reinigen Sie die Substrate (z. B. Glasplatten) gründlich. Der letzte Spülschritt sollte mit demineralisiertem Wasser erfolgen. Trocknen Sie die Substrate vollständig.
- Zuschnitt und Montage:
 - Schneiden Sie die PVB-Folie mit einer scharfen Klinge auf eine Größe zu, die etwas größer ist als die Substratabmessungen.
 - Legen Sie die erste Substratplatte auf eine saubere, fusselfreie Oberfläche.
 - Positionieren Sie die PVB-Folie vorsichtig auf dem Substrat und vermeiden Sie Faltenbildung.
 - Legen Sie die zweite Substratplatte passgenau auf die PVB-Folie.
- Vorverbund (Vakuumentlüftung):
 - Platzieren Sie den gesamten Aufbau in einem Vakuumbeutel.
 - Schließen Sie den Beutel an eine Vakuumpumpe an und evakuieren Sie die Luft für mindestens 10 Minuten.^[7]
 - Während das Vakuum aufrechterhalten wird (typischerweise 0,1 bis 0,2 bar), erhitzen Sie den Aufbau langsam auf eine Oberflächentemperatur von 95 bis 105 °C, um einen Vorverbund zu schaffen und die Kanten zu versiegeln.^[7]
 - Lassen Sie den Aufbau abkühlen, bevor Sie das Vakuum lösen und ihn aus dem Beutel nehmen.
- Autoklav-Prozess:
 - Platzieren Sie das vorlaminierter Bauteil vorsichtig in einem Autoklaven.
 - Starten Sie den Autoklavenzyklus:
 - Heizen Sie den Autoklaven auf die Haltetemperatur von 135-145 °C auf, während Sie gleichzeitig den Druck auf 12-14 bar erhöhen.^[7]

- Halten Sie Temperatur und Druck für die erforderliche Zeit (z. B. 45 Minuten).
- Kühlen Sie den Autoklaven kontrolliert ab.
- Lassen Sie den Druck erst ab, wenn die Oberflächentemperatur des Bauteils unter 40 °C gefallen ist.[\[1\]](#)[\[7\]](#)
- Endbearbeitung:
 - Entnehmen Sie das fertige Laminat aus dem Autoklaven.
 - Schneiden Sie die überstehende PVB-Folie an den Rändern ab.

Diagramme

Die folgenden Diagramme visualisieren den Fehlerbehebungsprozess und die Einflussfaktoren auf die Blasenbildung.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. blog.lisec.com [blog.lisec.com]
- 2. youtube.com [youtube.com]
- 3. glasmarte.at [glasmarte.at]
- 4. glas-engels.de [glas-engels.de]
- 5. 5 Gründe, warum PVB-Verbundglas Delamination und Lösungen - Shenzhen Dragon Glass [szdragonglass.com]
- 6. szdragonglass.com [szdragonglass.com]
- 7. sirvisual.it [sirvisual.it]
- 8. blog.lisec.com [blog.lisec.com]
- 9. PVB Preparation, handling and assembly | Luc Moeyersons | glassonweb.com [glassonweb.com]
- 10. vdb-adhesives.com [vdb-adhesives.com]
- 11. Technologien bei Glas Gasperlmair - der vollautomatische Folienabschnitt bei VSG - Glas Gasperlmair [glas-gasperlmair.at]

- 12. dieglaser.at [dieglaser.at]
- To cite this document: BenchChem. [Vermeidung von Luft einschließen in Polyvinylbutyral-Filmen]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15481046#vermeidung-von-luft einschließen-in-polyvinylbutyral-filmen]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com